5-[3-(trifluoromethyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Medicinal Chemistry Physicochemical Profiling ADME

This constrained bicyclic morpholine surrogate features a 2-oxa-5-azabicyclo[2.2.1]heptane core N-functionalized with a 3-(trifluoromethyl)benzoyl group. Compared to flexible morpholine benzamides, the rigid core reduces conformational entropy, enhancing target complementarity. Its logP of 3.95 and tPSA of 29 Ų align with optimal CNS penetration parameters. The 3-CF3 regioisomer provides a distinct electrostatic surface versus 4-CF3 analogs, while the lower molecular weight (271 Da) versus the thia analog improves ligand efficiency. Ideal for fragment-based screening and kinase hinge-binding motifs requiring a defined exit vector.

Molecular Formula C13H12F3NO2
Molecular Weight 271.239
CAS No. 2034611-09-9
Cat. No. B2759746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(trifluoromethyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034611-09-9
Molecular FormulaC13H12F3NO2
Molecular Weight271.239
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C13H12F3NO2/c14-13(15,16)9-3-1-2-8(4-9)12(18)17-6-11-5-10(17)7-19-11/h1-4,10-11H,5-7H2
InChIKeyLUYPVVQSZIMSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(Trifluoromethyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034611-09-9): Core Scaffold and Procurement Relevance


5-[3-(Trifluoromethyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a constrained bicyclic morpholine surrogate featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core N-functionalized with a 3-(trifluoromethyl)benzoyl group [1]. This scaffold serves as a rigidified isostere of morpholine, offering enhanced conformational restriction and distinct physicochemical profiles compared to parent morpholine or its monocyclic benzamide derivatives [2]. The compound is utilized as a versatile building block in medicinal chemistry programs where fine-tuning of lipophilicity, hydrogen-bond acceptor capacity, and metabolic stability is required for lead optimization [3].

Why 5-[3-(Trifluoromethyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane Cannot Be Interchanged with Close Analogs


Simple morpholine benzamides (e.g., 4-benzoylmorpholine) lack the conformational restriction enforced by the 2-oxa-5-azabicyclo[2.2.1]heptane bridge, resulting in greater conformational entropy and potentially reduced target complementarity [1]. The thia analog (2-thia-5-azabicyclo[2.2.1]heptane core, CAS 2034309-53-8) introduces a larger, more polarizable sulfur atom that alters hydrogen-bond acceptor strength and geometry, leading to divergent binding kinetics and physicochemical properties . The 3-(trifluoromethyl)benzoyl regioisomer offers a distinct electrostatic surface compared to 4-CF3 or unsubstituted benzoyl analogs, directly impacting target engagement and ADME profiles [2]. Systematic substitutions without quantitative justification risk undermining structure-activity relationships and lead to suboptimal compound selection.

Quantitative Differentiation Evidence for 5-[3-(Trifluoromethyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034611-09-9)


Lipophilicity Advantage Over Morpholine and N-Benzoylmorpholine

The target compound exhibits a computed logP of 3.954, which is markedly higher than that of morpholine (logP = -0.86) and N-benzoylmorpholine (logP = 0.407), reflecting the combined lipophilic contributions of the rigid bicyclic scaffold and the 3-trifluoromethylbenzoyl substituent [1][2][3]. This enhanced lipophilicity can improve membrane permeability and CNS penetration potential, a critical parameter for target engagement in intracellular or neurological targets.

Medicinal Chemistry Physicochemical Profiling ADME

Topological Polar Surface Area (tPSA) Differentiation from Thia Analog

The target oxa compound has a computed tPSA of 29 Ų, whereas the thia analog (sulfur in place of oxygen in the 2-position) possesses a marginally different tPSA due to altered electronegativity and bond lengths [1]. Precise tPSA values govern passive membrane permeability thresholds (e.g., <60 Ų for oral bioavailability and <90 Ų for blood-brain barrier penetration). Even small tPSA differences can influence the balance between solubility and permeability in lead optimization campaigns.

Physicochemical Characterization Drug Design Permeability

Molecular Weight and Atom Economy Relative to Thia Analog

The target compound has a molecular weight of 271.24 g/mol, which is approximately 16 Da lower than the thia analog (287.30 g/mol) [1]. This 5.6% reduction in molecular weight moves the compound more favorably within Lipinski's Rule of Five space (MW <500) and reduces heavy atom count, which can be advantageous for ligand efficiency metrics and downstream formulation considerations.

Lead Optimization Physicochemical Properties Fragment-Based Design

Hydrogen Bond Acceptor Capacity and Rotatable Bond Count

The target compound bears exactly 2 hydrogen-bond acceptors (the carbonyl oxygen and the morpholine-like ring oxygen) and a single rotatable bond (the N–C(O) bond to the benzoyl group), as computed by ZINC [1]. In contrast, N-benzoylmorpholine has an equivalent number of acceptors but lacks the conformational rigidity imparted by the bicyclic bridge, resulting in greater flexibility. The reduced rotatable bond count constrains the accessible conformations, potentially enhancing binding affinity for targets with defined spatial requirements by reducing entropic penalty upon binding.

Conformational Analysis Molecular Recognition Drug Design

High-Value Application Scenarios for 5-[3-(Trifluoromethyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane


CNS-Penetrant Lead Optimization Requiring High LogP and Low tPSA

Programs targeting CNS receptors or enzymes benefit from the compound's logP of 3.954 and low tPSA of 29 Ų, which align with optimal blood-brain barrier penetration parameters. The constrained bicyclic core reduces metabolic N-dealkylation risk compared to flexible morpholine analogs [1].

Kinase Inhibitor Scaffold Design Requiring Conformational Restriction

The rigid 2-oxa-5-azabicyclo[2.2.1]heptane core can serve as a morpholine isostere in kinase hinge-binding motifs, providing a defined exit vector and potentially enhanced selectivity through reduced conformational sampling. The 3-CF3 benzoyl group further modulates electronic properties and hydrophobic interactions with the DFG-out pocket or allosteric sites [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 271 Da and limited rotatable bonds, this compound fits the 'rule of three' criteria for fragment libraries. The 5.6% lower MW versus the thia analog improves ligand efficiency potential, making it a preferred fragment for SPR or NMR-based screening cascades [3].

Quote Request

Request a Quote for 5-[3-(trifluoromethyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.